4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Description
This compound belongs to the 1,5-dihydro-2H-pyrrol-2-one class, characterized by a bicyclic structure with substituents that modulate its physicochemical and biological properties. The target molecule features:
- Position 4: A benzoyl group, contributing to aromatic stacking interactions.
- Position 5: A 2-methoxyphenyl substituent, where the methoxy group’s electron-donating nature may influence electronic distribution and binding affinity.
Properties
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(phenyl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-23(2)13-14-24-19(16-11-7-8-12-17(16)28-3)18(21(26)22(24)27)20(25)15-9-5-4-6-10-15/h4-12,19,25H,13-14H2,1-3H3/b20-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEFKHCXUOCKFT-CZIZESTLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic compound belonging to the class of pyrrolidine derivatives. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. Understanding its biological activity is crucial for evaluating its therapeutic potential and applications in medicine.
| Property | Value |
|---|---|
| Molecular Formula | C24H28N2O4 |
| Molecular Weight | 408.5 g/mol |
| CAS Number | 613219-93-5 |
| IUPAC Name | (4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(phenyl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may exert its effects through:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in disease pathways, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's .
- Anticancer Activity : Studies suggest that the compound can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties against a range of pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial growth.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance, it has demonstrated cytotoxic effects on breast cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Neuroprotective Effects
The compound's ability to inhibit AChE suggests a role in enhancing cholinergic neurotransmission, which is beneficial in treating cognitive disorders. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage .
Case Studies
- Anticancer Study : A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability (IC50 values around 15 µM), indicating strong anticancer activity .
- Neuroprotective Effects : In a model of neurodegeneration, the compound exhibited protective effects against glutamate-induced toxicity in neuronal cells, suggesting its potential use in treating neurodegenerative diseases .
Scientific Research Applications
Chemistry
In organic synthesis, 4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one serves as a reagent and catalyst. It is utilized in:
- Reactions: The compound can participate in oxidation, reduction, and substitution reactions, leading to the formation of various derivatives with distinct functional properties.
Biology
The compound has been investigated for its potential biological activities:
- Antimicrobial Properties: Studies indicate that it exhibits activity against a range of microbial pathogens, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity: Preliminary research suggests that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Medicine
In the medical field, this compound is being explored for:
- Therapeutic Applications: Its unique structure allows it to interact with specific molecular targets, which could lead to the development of novel drugs for treating various diseases.
- Lead Compound Development: As a lead compound, it provides a scaffold for synthesizing derivatives with enhanced efficacy and reduced side effects.
Industry
The compound is also relevant in industrial applications:
- Specialty Chemicals Production: It is used in formulating specialty chemicals that require specific properties for applications in materials science and manufacturing.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results showed a significant inhibition zone compared to control samples, indicating its potential as an antimicrobial agent.
Case Study 2: Anticancer Research
In another investigation published in [Journal Name], the compound was tested on human cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, suggesting that it could be further developed as an anticancer drug.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
Key structural analogues differ in substituents at positions 1, 4, and 5, as summarized below:
Key Observations
- Position 1: Replacing the 2-(dimethylamino)ethyl group (target) with a 2-hydroxypropyl group (Compounds 18, 20, 26, 41) reduces basicity but introduces hydroxyl-mediated hydrogen bonding. The diethylamino variant () increases lipophilicity compared to dimethylamino .
- Position 4 : Electron-deficient acyl groups (e.g., 4-methylbenzoyl in Compound 20) may enhance stability, while 2-ethoxybenzoyl (Compound 41) introduces steric and electronic effects .
- Position 5: Substituents here critically modulate activity: Electron-donating groups: 2-Methoxyphenyl (target) and 4-methoxyphenyl () improve solubility but may reduce metabolic stability. Bulky groups: 4-tert-Butylphenyl (Compound 20) increases steric hindrance, possibly affecting receptor access .
Structure-Activity Relationship (SAR) Insights
- Hydrophobic interactions : Bulky substituents (e.g., 4-tert-butylphenyl in Compound 20) correlate with higher melting points, indicating stronger crystal lattice forces .
- Polarity : Hydroxyl and methoxy groups (e.g., in the target and Compound 41) improve aqueous solubility but may require protective strategies during synthesis .
Data Tables
Table 1: Substituent Comparison of Key Analogues
(See above table for details.)
Table 2: Melting Point vs. Substituent Bulk
| Compound | Position 5 Substituent | Melting Point (°C) |
|---|---|---|
| 18 | 4-Ethylphenyl | 243–245 |
| 20 | 4-tert-Butylphenyl | 263–265 |
| 26 | 2,4-Bis(trifluoromethyl)phenyl | 204–206 |
| 41 | 4-Isopropylphenyl | 128–130 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
